2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid is a complex organic compound with the molecular formula C10H17NO3 It features a cyclobutyl ring substituted with an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance efficiency and reduce waste. The choice of solvents, temperature, and pressure conditions are critical factors in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylcyclobutyl)acetic acid: Lacks the acetamido group, resulting in different reactivity and applications.
2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid: Contains a hydroxyl group instead of an acetamido group, leading to distinct chemical properties.
Uniqueness
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the acetamido and carboxylic acid groups, which confer specific reactivity and potential for diverse applications. Its cyclobutyl ring structure also contributes to its distinct chemical behavior .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-acetamido-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(12)11-8-4-7(5-9(13)14)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
NYJHZSSTSXTTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(C1(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.